tert-Butyl 3-bromo-4-ethoxybenzoate
Description
tert-Butyl 3-bromo-4-ethoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and an ethoxy group at the 4-position of the aromatic ring, with a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex molecules. Its tert-butyl group enhances steric protection, improving stability during reactions, while the bromine and ethoxy substituents enable regioselective functionalization (e.g., cross-coupling reactions).
Key structural attributes:
- Molecular formula: C₁₃H₁₇BrO₃
- Functional groups: Bromo (electron-withdrawing), ethoxy (electron-donating), tert-butyl ester (bulky protecting group).
- Applications: Precursor in drug discovery, agrochemicals, and materials science.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-5-16-11-7-6-9(8-10(11)14)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAIKMCYUPZUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-4-ethoxybenzoate can be synthesized through a multi-step process involving the bromination of 4-ethoxybenzoic acid followed by esterification with tert-butyl alcohol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-4-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products such as tert-butyl 3-azido-4-ethoxybenzoate or tert-butyl 3-thiocyanato-4-ethoxybenzoate.
Reduction Reactions: tert-Butyl 3-hydro-4-ethoxybenzoate.
Oxidation Reactions: tert-Butyl 3-bromo-4-carboxybenzoate.
Scientific Research Applications
tert-Butyl 3-bromo-4-ethoxybenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-4-ethoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo oxidation or hydrolysis. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
a. Methyl 2-Amino-5-Bromo-4-Methoxybenzoate ()
- Molecular formula: C₁₀H₁₀BrNO₃
- Key differences: Amino group at 2-position increases nucleophilicity, enabling amidation or diazotization. Methoxy (vs. ethoxy) at 4-position reduces steric hindrance but lowers lipophilicity. Methyl ester (vs. tert-butyl ester) offers less steric protection, making it more reactive in hydrolysis or transesterification.
- Applications : Intermediate in antibiotic synthesis.
b. 2-Bromo-4-Nitrobenzonitrile ()
- Molecular formula : C₇H₃BrN₂O₂
- Key differences: Nitro group (strong electron-withdrawing) at 4-position enhances electrophilicity, favoring aromatic substitution. Nitrile group enables cyano-based transformations (e.g., reduction to amines). Lacks ester functionality, limiting use in protecting-group strategies.
- Applications : Precursor for dyes and agrochemicals.
c. tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate ()
- Molecular formula: C₁₇H₂₅NO₄
- Key differences :
- Pyrrolidine ring introduces conformational rigidity and chirality.
- Hydroxymethyl and methoxyphenyl groups enable hydrogen bonding and π-π interactions.
- Tert-butyl ester serves as a chiral auxiliary in asymmetric synthesis.
- Applications : Pharmaceutical intermediates targeting neurological disorders.
Table 1: Comparative Properties of Benzoate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
